molecular formula C18H25N3O4 B2502858 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide CAS No. 1235677-03-8

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide

Cat. No.: B2502858
CAS No.: 1235677-03-8
M. Wt: 347.415
InChI Key: SRAXECDFUQVIEE-AATRIKPKSA-N
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Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C18H25N3O4 and its molecular weight is 347.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds structurally related to (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent, highlighting the flexibility in synthesizing analogues of this compound (Richter et al., 2009).

Pharmacological Evaluation

  • Novel derivatives of similar compounds have been synthesized and evaluated for their pharmacological effects, including antidepressant and antianxiety activities. This indicates potential therapeutic applications of structurally related compounds in neuropsychiatric disorders (Kumar et al., 2017).

Process Development

  • Process development for manufacturing related compounds, such as FK453, demonstrates the commercial and therapeutic potential of these compounds. The large-scale manufacture of similar compounds could be significant for pharmaceutical applications (Zanka et al., 1999).

Patents and Market Analysis

  • The inclusion of compounds like this compound in patents suggests their potential for development into therapeutic agents. This reflects ongoing research in the pharmaceutical industry to explore new drug candidates (Habernickel, 2001).

Chemical Synthesis and Activity

  • The synthesis of compounds with similar structures has been explored for their activity as serotonin and dopamine receptor antagonists. This indicates potential applications in the treatment of psychiatric and neurological disorders (Raviña et al., 2000).

PET Imaging Applications

  • Derivatives of this compound have been used in PET imaging to target microglia, indicating its utility in neuroinflammation studies and in understanding neuropsychiatric disorders (Horti et al., 2019).

Green Organic Chemistry Synthesis

  • The use of marine and terrestrial fungi in the green organic chemistry synthesis of related compounds demonstrates the potential for environmentally friendly production methods, which could be applied to the synthesis of this compound (Jimenez et al., 2019).

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13(2)20-18(24)17(23)19-12-14-7-9-21(10-8-14)16(22)6-5-15-4-3-11-25-15/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,19,23)(H,20,24)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXECDFUQVIEE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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